Elocalcitol

Descripción general

Descripción

Elocalcitol is a calcitriol analog used for the inhibition of prostate cell growth . It is currently in phase II clinical trials for patients with benign prostate hyperplasia . It is a small molecule and is classified as investigational .

Molecular Structure Analysis

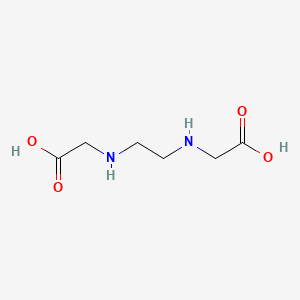

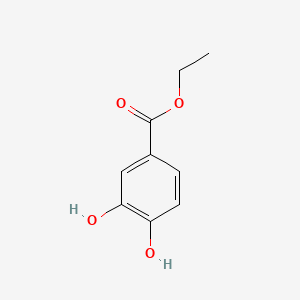

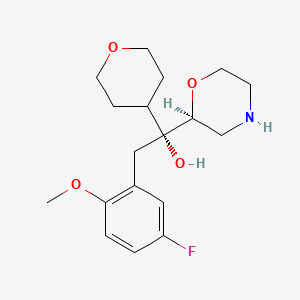

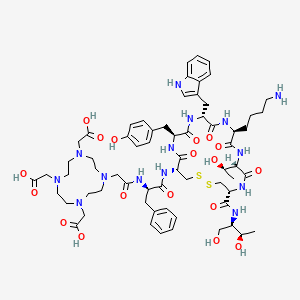

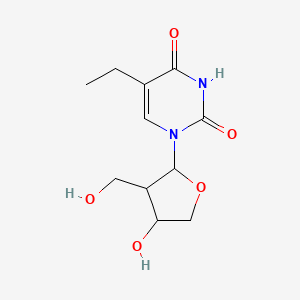

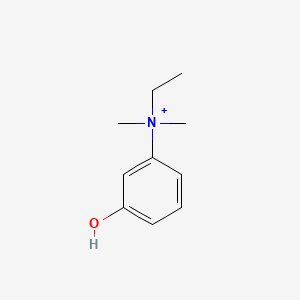

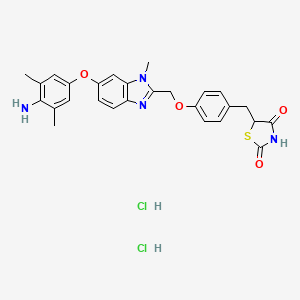

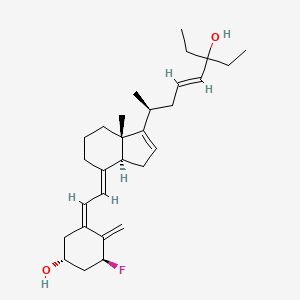

Elocalcitol belongs to the class of organic compounds known as vitamin D and derivatives . These compounds contain a secosteroid backbone, usually secoergostane or secocholestane . The chemical formula of Elocalcitol is C29H43FO2 .

Chemical Reactions Analysis

Elocalcitol interacts with several other substances. For example, the risk or severity of ventricular arrhythmias and Cardiac Arrhythmia can be increased when Elocalcitol is combined with Acetyldigitoxin . Also, the therapeutic efficacy of Elocalcitol can be decreased when used in combination with Beclomethasone dipropionate .

Physical And Chemical Properties Analysis

Elocalcitol has a molecular weight of 442.65 . It is recommended to store the product under the conditions specified in the Certificate of Analysis .

Aplicaciones Científicas De Investigación

Inhibition of Inflammatory Responses in Thyroid Cells and T Cells

Elocalcitol has been found to inhibit inflammatory responses in human thyroid cells and T cells . It impairs cytokine intracellular pathways and decreases Th1- and Th17-type cytokines, promoting a shift towards a Th2 response . This suggests that Elocalcitol could be a novel pharmacological tool in the treatment of autoimmune thyroid diseases .

Regulation of Insulin-Controlled Signal Transduction Pathway in Human Skeletal Muscle Cells

Elocalcitol, a Vitamin D analogue, has been shown to affect the activation of energy-dependent cell trafficking and metabolism-related signal transduction pathways in human skeletal muscle cells . It induces GLUT4 protein translocation likely in lipid raft microdomains . While both testosterone and Elocalcitol induce a rapid IRS-1 phosphorylation, the following dynamic in phosphorylation/activation of AKT and ERK1/2 signaling is different . This suggests diverse physiological roles in mediating insulin-like response in human skeletal muscle .

Reduction of Endometriosis Lesion Weight

Elocalcitol has been shown to reduce total lesion weight in a model of endometriosis . It was able to reduce total lesion weight up to 70% upon treatment for 1 week before and 2 weeks after disease induction . Interestingly, a therapeutic effect was also observed on already established lesions . Elocalcitol was shown to reduce the capacity of mouse endometrial cells to adhere to collagen .

Direcciones Futuras

Elocalcitol is being evaluated for the treatment of obesity and potentially other related indications with unmet medical needs . It has also entered into a license agreement with Korea-based Cyan Bio for exclusive rights to commercialize Elocalcitol in key territories in Asia for the treatment of Rett Syndrome and osteogenesis imperfecta .

Propiedades

IUPAC Name |

(1R,3Z,5S)-3-[(2E)-2-[(3aS,7aS)-1-[(E,2S)-6-ethyl-6-hydroxyoct-4-en-2-yl]-7a-methyl-3a,5,6,7-tetrahydro-3H-inden-4-ylidene]ethylidene]-5-fluoro-4-methylidenecyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H43FO2/c1-6-29(32,7-2)17-8-10-20(3)25-14-15-26-22(11-9-16-28(25,26)5)12-13-23-18-24(31)19-27(30)21(23)4/h8,12-14,17,20,24,26-27,31-32H,4,6-7,9-11,15-16,18-19H2,1-3,5H3/b17-8+,22-12+,23-13-/t20-,24+,26-,27-,28+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRLWXBHFPGSUOX-GJQYOBCGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)(C=CCC(C)C1=CCC2C1(CCCC2=CC=C3CC(CC(C3=C)F)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(CC)(/C=C/C[C@H](C)C1=CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)F)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H43FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Elocalcitol | |

CAS RN |

199798-84-0 | |

| Record name | Elocalcitol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0199798840 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Elocalcitol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06194 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ELOCALCITOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2WDS5F2V6Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.